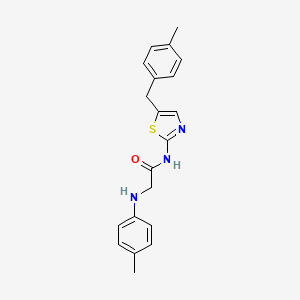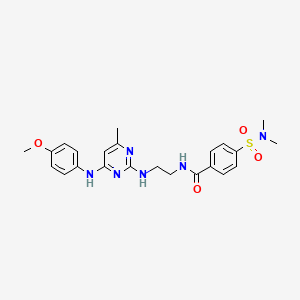![molecular formula C17H13N3O4 B2720177 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide CAS No. 1171313-33-9](/img/structure/B2720177.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide” contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a pyridine ring . These groups are common in many bioactive compounds and could potentially contribute to the biological activity of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups . The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the isoxazole is a five-membered ring containing an oxygen and a nitrogen, and the pyridine is a six-membered ring containing a nitrogen .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present . For example, the isoxazole ring might undergo reactions at the nitrogen position, and the pyridine ring might undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the isoxazole and pyridine rings might make the compound more polar and potentially more soluble in water.Scientific Research Applications
- Application : Researchers have explored the anticancer potential of this compound. Specifically, a series of 1-benzo[1,3]dioxol-5-yl-indoles, including derivatives of our compound, were synthesized and evaluated against cancer cell lines such as prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM). Notably, 3-N-benzo[1,2,5]oxadiazole and 3-N-2-methylquinoline derivatives exhibited promising anticancer activity, with IC50 values ranging from 328 to 644 nM .
- Application : Our compound’s structural features resemble those of known antitubulin agents. These agents disrupt microtubule assembly, leading to mitotic blockade and apoptosis. Investigating the compound’s effects on tubulin polymerization and microtubule stability could provide valuable insights .
- Application : Researchers have conducted detailed structure–activity relationship studies using this compound. By modifying different positions (e.g., N1, position 2, and 5- or 6-position of the indole moiety), they identified active analogs. Further optimization based on these findings could yield more potent anticancer molecules .
- Application : A related compound, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl) diselane, was synthesized via Grignard methodology. This work contributes to the synthesis of selenium-labeled radiopharmaceuticals, which have applications in nuclear medicine .
- Application : While not directly related to our compound, imidazole-containing compounds have therapeutic potential. Researchers have synthesized and characterized novel benzo[d][1,3]dioxole derivatives, including imidazole moieties, for various applications .
- Application : Our compound, along with its 3-N-fused heteroaryl indole derivatives, can serve as a template. Researchers can optimize these structures to create more potent anticancer agents and deepen our understanding of indole-based molecules’ structure–activity relationships .
Anticancer Research
Microtubule-Targeting Agents
Structure–Activity Relationship Studies
Radiopharmaceuticals and Selenium Labeling
Imidazole-Containing Compounds
Template for Further Optimization
Safety and Hazards
properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-17(19-16-3-1-2-6-18-16)9-12-8-14(24-20-12)11-4-5-13-15(7-11)23-10-22-13/h1-8H,9-10H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGFIQKDAIESAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-1-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2720106.png)


![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2720110.png)
![2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2720111.png)

![(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2720114.png)
![ethyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2720115.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2720116.png)